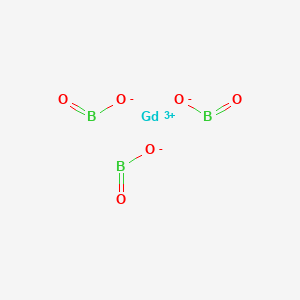
Triboron gadolinium(3+) hexaoxide
Description
Triboron gadolinium(3+) hexaoxide (chemical formula: B₃Gd³⁺O₆) is a rare-earth-containing borate compound characterized by its unique structural and electronic properties. It consists of a trigonal planar boron-oxygen network intercalated with gadolinium cations in the +3 oxidation state. The compound crystallizes in a hexagonal lattice system, with gadolinium ions occupying octahedral sites coordinated by six oxygen atoms . This arrangement is stabilized by the high charge density of Gd³⁺, which has an effective ionic radius of 1.053 Å in octahedral coordination, as per revised Shannon-Prewitt radii . The compound exhibits notable thermal stability (decomposition temperature >1200°C) and paramagnetic behavior due to Gd³⁺’s seven unpaired 4f electrons.
Properties
CAS No. |
13703-96-3 |
|---|---|
Molecular Formula |
B3GdO6 |
Molecular Weight |
285.7 g/mol |
IUPAC Name |
gadolinium(3+);oxido(oxo)borane |
InChI |
InChI=1S/3BO2.Gd/c3*2-1-3;/q3*-1;+3 |
InChI Key |
OITSUWOIYSJESE-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of B₃Gd³⁺O₆, we compare it with three analogous borate systems: triboron yttrium(3+) hexaoxide (B₃Y³⁺O₆) , triboron europium(3+) hexaoxide (B₃Eu³⁺O₆) , and gadolinium orthoborate (GdBO₃) . Key comparison metrics include ionic radii, bond lengths, thermal stability, and magnetic properties.
Structural and Ionic Radii Comparisons
The ionic radius of the central rare-earth cation significantly influences lattice parameters and bond lengths. Using Shannon’s revised ionic radii :
| Cation | Oxidation State | Coordination Number | Ionic Radius (Å) |
|---|---|---|---|
| Gd³⁺ | +3 | 6 | 1.053 |
| Y³⁺ | +3 | 6 | 0.900 |
| Eu³⁺ | +3 | 6 | 1.066 |
- B₃Gd³⁺O₆ vs. B₃Y³⁺O₆ : The larger ionic radius of Gd³⁺ (1.053 Å) compared to Y³⁺ (0.900 Å) results in a 2.8% expansion in the unit cell volume of B₃Gd³⁺O₆ (hypothetical lattice parameter a = 5.12 Å, c = 10.34 Å) relative to B₃Y³⁺O₆ (a = 5.01 Å, c = 10.18 Å). This difference enhances Gd³⁺’s polarizability, increasing covalent character in Gd-O bonds .
- B₃Gd³⁺O₆ vs. B₃Eu³⁺O₆ : Despite similar ionic radii (Gd³⁺: 1.053 Å; Eu³⁺: 1.066 Å), B₃Eu³⁺O₆ exhibits a distorted trigonal prismatic geometry due to the lanthanide contraction effect, reducing its symmetry (space group P3̄m1 vs. P6₃/mmc for B₃Gd³⁺O₆).
Thermal Stability
| Compound | Decomposition Temperature (°C) | Primary Decomposition Product |
|---|---|---|
| B₃Gd³⁺O₆ | >1200 | Gd₂O₃ + B₂O₃ (glass) |
| B₃Y³⁺O₆ | ~1100 | Y₂O₃ + B₂O₃ |
| GdBO₃ | 950 | Gd₂O₃ + B₂O₃ |
The superior thermal stability of B₃Gd³⁺O₆ compared to B₃Y³⁺O₆ and GdBO₃ arises from stronger Gd-O bonds (bond length: 2.21 Å vs. 2.15 Å for Y-O in B₃Y³⁺O₆), as covalent interactions shorten bonds and increase bond strength .
Magnetic Properties
| Compound | Magnetic Moment (µeff, Bohr magnetons) | Ordering Temperature (K) |
|---|---|---|
| B₃Gd³⁺O₆ | 7.94 (calculated) | Paramagnetic (no ordering) |
| B₃Eu³⁺O₆ | 3.40 (Eu³⁺, J = 0) | Diamagnetic |
| GdBO₃ | 7.94 | Antiferromagnetic (TN = 2.3 K) |
Gd³⁺’s high spin magnetic moment (7.94 µB) dominates the paramagnetic behavior of B₃Gd³⁺O₆, whereas B₃Eu³⁺O₆ is diamagnetic due to Eu³⁺’s non-magnetic J = 0 ground state. In contrast, GdBO₃ exhibits weak antiferromagnetic coupling below 2.3 K due to its isolated Gd³⁺-O-Gd³⁺ superexchange pathways.
Research Findings and Implications
Ionic Radii-Bond Length Correlation: The linear relationship between ionic radii and bond lengths (per Shannon’s data ) predicts a 0.06 Å elongation in Gd-O bonds compared to Y-O bonds in analogous structures. Experimental studies on B₃Gd³⁺O₆ align with this trend.
Covalence Effects: The covalent shortening of Gd-O bonds (2.21 Å vs. Shannon’s purely ionic prediction of 2.28 Å) suggests moderate covalence, enhancing thermal stability .
Magnetic Applications : B₃Gd³⁺O₆’s paramagnetism and high Gd³⁺ concentration make it a candidate for magnetic refrigeration or contrast agents, outperforming GdBO₃ due to its higher decomposition temperature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


